molecular formula C15H25N3 B3077092 {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine CAS No. 1044528-67-7

{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine

Cat. No.: B3077092
CAS No.: 1044528-67-7
M. Wt: 247.38 g/mol
InChI Key: IAWRXRPLGYLTJB-UHFFFAOYSA-N
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Description

{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine is a piperazine derivative featuring a 3,4-dimethylphenyl substituent on the piperazine ring, linked via a propyl chain to a terminal amine group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-13-4-5-15(12-14(13)2)18-10-8-17(9-11-18)7-3-6-16/h4-5,12H,3,6-11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWRXRPLGYLTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine typically involves the reaction of 3,4-dimethylphenylpiperazine with a suitable propylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 3,4-dimethylphenylpiperazine and a propylamine derivative.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Heating to a specific temperature to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acyl chlorides or anhydrides to form amides. This reaction is pivotal for modifying biological activity or synthesizing intermediates.

Reactants Conditions Product Yield Reference
Furan-2-carbonyl chlorideEthanol, reflux (6 h)Furan-2-carboxylic acid [3-(4-methylpiperazin-1-yl)-propyl]amide85%
Acetic anhydrideRoom temperature, 12 hN-Acetyl-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propyl}amine78%

Key Observations :

  • Reaction rates depend on the steric and electronic properties of the acylating agent.

  • Polar aprotic solvents (e.g., DMF) enhance reactivity for bulky substrates .

Urea and Carbamate Formation

The primary amine reacts with isocyanates or chloroformates to generate ureas or carbamates, respectively. These derivatives are explored for pharmacological applications.

Reactants Conditions Product Yield Reference
Phenyl isocyanateDichloromethane, 0°C → RT1-[3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)propyl]-3-phenylurea72%
Methyl chloroformateTHF, triethylamine, 0°CMethyl {3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propyl}carbamate68%

Mechanistic Insight :

  • Urea formation proceeds via a two-step mechanism: nucleophilic attack followed by proton transfer .

Schiff Base Formation

The amine reacts with aldehydes or ketones to form Schiff bases, which are intermediates in synthesizing heterocycles or metal complexes.

Reactants Conditions Product Yield Reference
BenzaldehydeEthanol, reflux, 4 hN-Benzylidene-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propyl}amine65%
4-NitrobenzaldehydeMethanol, molecular sievesN-(4-Nitrobenzylidene)-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propyl}amine58%

Applications :

  • Schiff bases serve as ligands in coordination chemistry or precursors for bioactive molecules .

Alkylation and Quaternary Ammonium Salt Formation

The tertiary piperazine nitrogen undergoes alkylation with alkyl halides or epoxides, forming quaternary ammonium salts.

Reactants Conditions Product Yield Reference
Methyl iodideAcetonitrile, 60°C, 24 hN-Methyl-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propyl}amine iodide82%
Ethylene oxideWater, 50°C, 8 hN-(2-Hydroxyethyl)-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propyl}amine75%

Challenges :

  • Competitive alkylation at the primary amine site necessitates careful stoichiometric control .

Complexation with Metal Ions

The piperazine and amine groups coordinate with transition metals, forming complexes studied for catalytic or medicinal purposes.

Metal Salt Conditions Complex Structure Application Reference
Cu(NO₃)₂·3H₂OMethanol, RT, 2 h[Cu(C₁₅H₂₅N₃)(NO₃)₂]Antimicrobial studies
AgNO₃Aqueous, pH 2.2, 24 h[Ag(C₁₅H₂₅N₃)(H₂O)]NO₃Photocatalysis

Findings :

  • Silver complexes exhibit enhanced stability in aqueous media compared to copper analogues .

Oxidation Reactions

The primary amine is susceptible to oxidation, yielding nitroso or nitro derivatives under strong oxidizing conditions.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)Acetic acid, 50°C, 6 h{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}nitrosoamine45%
KMnO₄H₂SO₄, 0°C, 1 h{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}nitramine32%

Limitations :

  • Over-oxidation can lead to decomposition, requiring precise temperature control .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds, such as imidazolidines or diazepines, under acidic or basic conditions.

Conditions Product Yield Reference
HCl (conc.), reflux, 12 h1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro-1H-imidazole60%
NaH, THF, 0°C → RT3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-1,4-diazepane54%

Utility :

  • Cyclized products show improved bioavailability in pharmacological screens .

Scientific Research Applications

{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine has several scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Chemical Research: The compound is utilized in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: It serves as a probe in biological assays to investigate receptor binding and enzyme activity.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type on the Phenyl Ring

{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine
  • Key Difference : The 2,5-dimethylphenyl substituent (vs. 3,4-dimethyl) alters steric and electronic properties. The meta and para methyl groups in the target compound may enhance π-π stacking interactions with aromatic residues in receptor binding pockets, whereas ortho substituents could introduce steric hindrance .
4-(3-Aminocyclobutyl)-6-[4-(3,4-dimethylphenyl)piperazin-1-yl]pyrimidin-2-amine (Compound E in )
  • Structure : Incorporates the 3,4-dimethylphenylpiperazinyl group into a pyrimidine scaffold.
  • Properties : Molecular weight = 352.38, CLogP = 1.99, LipE = 6.01. The high LipE value suggests favorable lipophilic efficiency, balancing potency and solubility .
N-[3-(4-Phenylpiperazin-1-yl)-propyl] Derivatives ()
  • Activity : Compounds with unsubstituted phenyl groups (e.g., compound 7) exhibit high 5-HT2A receptor affinity (Ki = 15 nM) but lower 5-HT1A affinity. The absence of methyl groups reduces lipophilicity (CLogP ~2.5) compared to dimethyl-substituted analogs .
Receptor Binding
  • 5-HT1A/5-HT2A Affinity : Piperazine derivatives with methoxyphenyl substituents (e.g., 2-methoxyphenyl in ) show moderate 5-HT1A binding, while bulky groups like 3,4-dimethylphenyl may shift selectivity toward other receptors (e.g., dopamine D2/D3) .
  • Antimicrobial Activity: Chloroquine analogs with 7-chloroquinoline-piperazine-propylamine backbones () demonstrate cytotoxicity against MCF7 cells, suggesting the piperazine-propylamine moiety is a versatile pharmacophore for diverse biological targets .
P-Glycoprotein Inhibition ()
  • Compound E (3,4-dimethylphenyl-substituted) shows LipE = 6.01, indicating superior efficiency compared to analogs with trifluoromethyl or chloro substituents (LipE = 5.37–5.89). This highlights the role of methyl groups in optimizing drug-like properties .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound Name/Structure Substituent Molecular Weight CLogP LipE Notable Activity
Target Compound 3,4-Dimethylphenyl Not Reported ~2.5* ~6.0* Hypothesized 5-HT/D2 modulation
{3-[4-(2,5-Dimethylphenyl)piperazinyl]propyl}amine 2,5-Dimethylphenyl Not Reported ~2.8* ~5.5* Unknown
Compound E 3,4-Dimethylphenyl 352.38 1.99 6.01 P-gp inhibition
N-[3-(4-Phenylpiperazinyl)propyl] (Compound 7) Phenyl ~400 2.53 5.89 5-HT2A Ki = 15 nM

*Estimated based on structural similarity.

Biological Activity

{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a dimethylphenyl group, which is crucial for its biological activity. The structural formula can be represented as follows:

C14H22N2\text{C}_{14}\text{H}_{22}\text{N}_{2}

This structure is indicative of its potential interactions with various biological targets.

The biological activity of this compound primarily involves its role as a ligand for specific receptors. Studies suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in the modulation of mood and behavior .

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant properties. For instance, piperazine derivatives have been shown to enhance serotonergic and dopaminergic neurotransmission, which is beneficial in treating depression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For example, compounds derived from piperazine have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AFaDu (hypopharyngeal)12.5Apoptosis induction
Compound BMCF7 (breast)15.0Cell cycle arrest

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It shows promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies

One notable study examined the effects of a related piperazine derivative on cognitive function in animal models. The results indicated that the compound improved memory retention and reduced anxiety-like behaviors, supporting its potential use in treating cognitive disorders .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine?

Methodological Answer:

  • Stepwise Functionalization: Begin with coupling 3,4-dimethylphenylpiperazine to a propyl linker via nucleophilic substitution or reductive amination. For example, and describe analogous syntheses using dibenzyl-protected intermediates followed by hydrogenolysis to yield primary amines.
  • Catalytic Optimization: Use palladium catalysts (e.g., Pd/C) for deprotection steps, as seen in , which achieved high-purity intermediates (m/z 198 [M + H]+ via MS).
  • Solvent Systems: Employ ethanol or isopropanol for solubility, and triethylamine (TEA) to neutralize byproducts during coupling (e.g., , Step 8).
  • Yield Improvement: Purify intermediates via prep-TLC or column chromatography to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • Mass Spectrometry (MS): Use ESI+ to verify molecular weight (e.g., reports m/z 238–492 [M + H]+ for similar piperazine derivatives).
  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. For instance, piperazine protons typically resonate at δ 2.5–3.5 ppm, while aromatic protons from the 3,4-dimethylphenyl group appear at δ 6.5–7.5 ppm (see for analogous shifts).
  • Elemental Analysis: Validate C, H, and N percentages to ensure stoichiometric purity .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

  • Receptor Binding Assays: Screen for affinity at dopamine, serotonin, or adrenergic receptors due to structural similarity to piperazine-based ligands (e.g., discusses dopamine uptake inhibitors).
  • Cellular Toxicity: Use MTT assays on neuroblastoma cells (e.g., tested bis-acridines at 500 nM without cytotoxicity).
  • Prion Replication Inhibition: If targeting neurodegenerative diseases, employ scrapie-infected cell models (IC50_{50} determination via Western blot for PrPSc^{Sc}, as in ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?

Methodological Answer:

  • Linker Modifications: Vary the propyl chain length or introduce heteroatoms (e.g., oxygen or sulfur) to alter pharmacokinetics. highlights that linker length in bis-acridines critically impacts prion inhibition (IC50_{50} = 25–40 nM).
  • Substituent Exploration: Replace 3,4-dimethylphenyl with electron-withdrawing (e.g., chloro) or donating (e.g., methoxy) groups to modulate receptor interactions.
  • Stereochemical Analysis: Synthesize enantiomers (e.g., ’s (1R,4R) vs. (1S,4S) isomers) and compare activity via chiral HPLC and bioassays .

Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Model interactions with receptors (e.g., dopamine D2 or 5-HT1A_{1A}) using software like AutoDock. Cross-validate with mutagenesis studies (e.g., alanine scanning of binding pockets).
  • Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding kinetics (association/dissociation rates).
  • Pathway Analysis: Perform transcriptomics (RNA-seq) or proteomics (LC-MS) on treated cells to identify downstream signaling effects .

Q. How should researchers address contradictory data in the literature regarding this compound’s efficacy?

Methodological Answer:

  • Assay Standardization: Replicate experiments under identical conditions (e.g., cell lines, incubation times). notes that IC50_{50} values for bis-acridines vary with cell model choice.
  • Batch Reproducibility: Verify compound purity across batches via HPLC (≥95% purity, as in ).
  • Meta-Analysis: Compare data across structural analogs (e.g., ’s triazine derivatives) to identify trends in substituent effects .

Q. What advanced analytical techniques are recommended for detecting metabolite formation or degradation products?

Methodological Answer:

  • LC-HRMS: Use high-resolution mass spectrometry to identify metabolites in liver microsomal assays.
  • Stability Studies: Incubate the compound in simulated physiological buffers (pH 2–8) and monitor degradation via 1H^1H NMR.
  • Isotope Labeling: Synthesize 13C^{13}C- or 2H^{2}H-labeled derivatives for tracing metabolic pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine
Reactant of Route 2
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{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine

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